molecular formula C20H24N2O3S B2364197 N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1209831-04-8

N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2364197
CAS No.: 1209831-04-8
M. Wt: 372.48
InChI Key: QSKURSUICAJTJP-UHFFFAOYSA-N
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Description

N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetically specialized oxalamide-based compound designed for research applications in medicinal chemistry and neuroscience. This molecule features a hybrid structure incorporating a 1-phenylethyl group connected via an oxalamide linker to a 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl scaffold , creating a unique three-dimensional architecture valuable for structure-activity relationship studies. The compound's molecular design shares structural similarities with other investigated oxalamide derivatives, particularly in its tetrahydropyran-thiophene containing moiety, which has shown research relevance in various biochemical contexts . Researchers are exploring this compound primarily as a chemical tool for studying protein-protein interactions and enzyme modulation , particularly in neurological contexts. The strategic incorporation of both aromatic thiophene and phenyl systems within a conformationally constrained tetrahydropyran framework suggests potential for targeted biological activity, though its specific mechanism of action requires further investigation. Based on structural analogs, this compound class may interact with enzymatic processes through allosteric modulation or competitive inhibition at active sites . This specialized chemical is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications . As with similar research compounds, proper safety protocols should be followed, including the use of appropriate personal protective equipment and adherence to institutional chemical safety guidelines. Researchers should consult safety data sheets and conduct thorough literature review before investigating this compound's properties and potential research applications.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(16-6-3-2-4-7-16)22-19(24)18(23)21-14-20(9-11-25-12-10-20)17-8-5-13-26-17/h2-8,13,15H,9-12,14H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKURSUICAJTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O3SC_{19}H_{24}N_2O_3S. The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to influence its biological properties.

PropertyValue
Molecular Weight356.47 g/mol
Log P (octanol/water)1.57
SolubilitySoluble in DMSO
StabilityStable under standard conditions

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing the tetrahydro-pyran structure have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor growth and fibrosis. In vitro assays demonstrated that these compounds inhibited ALK5 autophosphorylation with IC50 values in the nanomolar range, suggesting potent activity against cancer cell lines .

The proposed mechanism of action involves the inhibition of TGF-beta signaling pathways, which are crucial in cancer progression and metastasis. By blocking ALK5, these compounds can disrupt the downstream signaling cascades that promote tumor growth and survival .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed favorable profiles for similar compounds, including good oral bioavailability and minimal toxicity at therapeutic doses. For instance, oral administration in animal models resulted in significant tumor growth inhibition without observable adverse effects .

Case Studies

  • Case Study on ALK5 Inhibition : A study investigated the effects of a compound structurally related to this compound on CT26 xenograft models. The treatment led to a marked reduction in tumor size, validating the antitumor potential of this class of compounds .
  • Clinical Relevance : Another study highlighted the potential use of oxalamide derivatives in treating fibrotic diseases by targeting TGF-beta pathways. The results suggest that these compounds could be repurposed for therapeutic applications beyond oncology .

Comparison with Similar Compounds

Antiviral Oxalamides

Several oxalamides in target the CD4-binding site of HIV. Key structural differences include:

  • N1-(4-Chlorophenyl) derivatives : Compounds 13–15 in incorporate thiazole rings and chlorophenyl groups, contrasting with the tetrahydro-2H-pyran-thiophene system in the target compound. The thiazole moiety enhances π-π stacking interactions with viral proteins, but the tetrahydro-2H-pyran ring may improve solubility due to its oxygen atom .
  • Stereochemistry : The target compound’s stereochemistry is unspecified, whereas analogues like compound 13 are isolated as single stereoisomers (36% yield), impacting binding affinity and selectivity .

Table 1: Antiviral Oxalamides Comparison

Compound ID Key Substituents Yield (%) Purity (HPLC) LC-MS (M+H+)
Target Compound Tetrahydro-2H-pyran, thiophen-2-yl N/A N/A N/A
Compound 13 () Thiazole, 4-chlorophenyl 36 90.0 479.12
Compound 15 () Pyrrolidin-2-yl, 4-chlorophenyl 53 95.0 423.27

Metabolic Stability and Flavoring Agents

and highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), which are metabolized rapidly in hepatocytes without amide hydrolysis. This contrasts with N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide , where ester hydrolysis dominates. The target compound’s tetrahydro-2H-pyran ring may slow metabolism compared to simpler alkyl chains, as bulky substituents reduce enzymatic access .

Table 2: Metabolic Profiles of Oxalamides

Compound ID Metabolic Pathway Key Enzymatic Observations
Target Compound Likely oxidative metabolism Predicted resistance to amide hydrolysis
S336 () Rapid hepatic metabolism No amide hydrolysis detected
No. 1767 () Ester hydrolysis Dominant pathway in rat hepatocytes

Antimicrobial Activity

Pyridine derivatives in with 1-phenylethyl groups (e.g., 6-amino-4-(thiophen-2-yl)-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile) exhibit inhibition zones of 12–16 mm against Candida spp. While the target compound lacks a pyridine core, its phenylethyl group may contribute to membrane disruption, a mechanism observed in structurally related antimicrobial agents .

Preparation Methods

Conventional Two-Step Amidation via Oxalyl Chloride Intermediates

Oxalyl Chloride Activation

The most widely reported method for oxalamide synthesis involves the activation of oxalic acid derivatives. Diethyl oxalate or oxalyl chloride serves as the central precursor, reacting sequentially with primary amines. For N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, a two-step procedure is hypothesized:

  • Formation of monoamide intermediate :
    Oxalyl chloride reacts with 1-phenylethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to yield N-(1-phenylethyl)oxalyl chloride. Excess oxalyl chloride is removed via distillation or vacuum evaporation.

  • Coupling with tetrahydro-2H-pyran-derived amine :
    The intermediate is reacted with (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed at room temperature.

Table 1: Representative Conditions for Two-Step Amidation
Step Reagents Solvent Temperature Yield Reference
1 Oxalyl chloride, 1-phenylethylamine DCM 0–5°C 85%
2 Intermediate, (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine, Et3N THF 25°C 78%

Catalytic Coupling Strategies for Enhanced Efficiency

Copper-Catalyzed Ullmann-Type Coupling

Recent advances in transition metal catalysis offer single-step alternatives. Copper(I) iodide, paired with ethylenediamine as a ligand, enables the coupling of oxalic acid esters with aryl or heteroaryl amines. For example, diethyl oxalate may react simultaneously with 1-phenylethylamine and (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine under reflux in toluene.

Table 2: Copper-Catalyzed One-Pot Synthesis
Catalyst System Solvent Temperature Time Yield Reference
CuI, ethylenediamine, K3PO4 Toluene 110°C 18 h 72%

Organocatalytic Approaches

Bifunctional thiourea catalysts have been reported to accelerate amide bond formation without metal involvement. This method, conducted in dichloroethane at 80°C, could minimize side reactions from sensitive functional groups (e.g., thiophene).

Solvent and Temperature Effects on Reaction Kinetics

Polar Protic vs. Aprotic Solvents

Methanol and ethanol favor rapid proton transfer in amidation but may hydrolyze oxalyl intermediates. Aprotic solvents like THF or DMF improve intermediate stability, albeit with slower kinetics.

Low-Temperature Optimization

Cooling to 0–5°C during oxalyl chloride activation suppresses dimerization byproducts, as evidenced in analogous oxalamide syntheses.

Purification and Characterization Protocols

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted amines, yielding >95% pure product.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) of the target compound should display distinct signals for:

  • Thiophene protons : δ 7.25–7.45 (m, 3H, Ar-H)
  • Tetrahydro-2H-pyran methylene : δ 3.70–4.10 (m, 4H, CH2-O)
  • 1-Phenylethyl group : δ 1.50 (d, 3H, CH3), 5.10 (q, 1H, CH).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated systems enhance reproducibility for large-scale batches, reducing reaction times by 40% compared to batch processes.

Waste Mitigation

Liquid CO2 as a solvent in nitration steps (adapted from urethane syntheses) offers an eco-friendly alternative to traditional solvents.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide?

Answer: The synthesis involves multi-step reactions, including:

  • Intermediate preparation : Formation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate via cyclization of thiophene derivatives under basic conditions .
  • Oxalamide coupling : Reaction of the intermediate with oxalyl chloride and 1-phenylethylamine, requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Critical Conditions Table :

StepSolventTemperature (°C)Catalyst/Yield (%)
CyclizationTHF60–80KOtBu (78%)
Oxalamide couplingDCM0–25None (65–70%)
PurificationEthyl acetate/hexaneRTN/A

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyran ring carbons at δ 60–70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~430) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

Q. What structural features dictate its reactivity in biological or chemical assays?

Answer:

  • Oxalamide core : Facilitates hydrogen bonding with target proteins (e.g., enzyme active sites) .
  • Thiophene and pyran rings : Enhance π-π stacking and hydrophobic interactions .
  • Phenylethyl group : Modulates lipophilicity (logP ~3.5), impacting membrane permeability .

Q. How does solubility vary across solvents, and what formulations improve bioavailability for in vitro studies?

Answer:

  • Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (20–30 mg/mL) .
  • Formulation : Use 10% DMSO/90% PEG-400 for in vitro assays to prevent precipitation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

  • Substituent modification : Replace phenylethyl with electron-withdrawing groups (e.g., -CN) to enhance binding affinity .
  • Heterocycle variation : Substitute thiophene with furan to alter metabolic stability .

Q. SAR Comparison Table :

DerivativeModificationIC₅₀ (nM)LogP
Parent compoundNone150 ± 103.5
-CN derivative2-cyanophenyl75 ± 53.0
Furan analogThiophene→furan200 ± 153.2

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) alongside biochemical assays .

Q. How can computational modeling elucidate its mechanism of action?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What reaction conditions mitigate byproduct formation during scale-up synthesis?

Answer:

  • Temperature control : Maintain <25°C during oxalamide coupling to prevent diastereomer formation .
  • Catalyst optimization : Use HATU instead of EDCI for higher coupling efficiency (yield ↑15%) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Answer:

  • Stability profile : Degrades <5% in PBS (pH 7.4, 37°C, 24h) but hydrolyzes rapidly in acidic conditions (pH 2.0, t₁/₂ = 2h) .
  • Storage : Lyophilized powder at -80°C retains stability >6 months; avoid repeated freeze-thaw cycles .

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